![molecular formula C14H25NO6 B3057144 (R)-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate CAS No. 77004-76-3](/img/structure/B3057144.png)
(R)-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate
Overview
Description
Scientific Research Applications
Chiral Auxiliary in Stereoselective Synthesis
(R)-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate is used as a chiral auxiliary in stereoselective synthesis. Kubo et al. (1997) demonstrated its application in dynamic kinetic resolution for stereoselective carbon−carbon bond formation, producing chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, essential for synthesizing biologically active compounds (Kubo et al., 1997).
Intermediate in Organic Synthesis
This compound serves as an intermediate in various organic syntheses. For example, Qin et al. (2014) used it as a key intermediate in synthesizing Biotin, a vitamin involved in metabolic processes like the synthesis of fatty acids and amino acids (Qin et al., 2014).
Synthesis of Neuroexcitant Analogs
In the synthesis of neuroexcitant analogs, such as ATPA, this compound has been utilized. Pajouhesh et al. (2000) described its use in preparing enantiomers of ATPA, significant for understanding neuroexcitation (Pajouhesh et al., 2000).
Protection of Amino Acids
Vorbrüggen (2008) highlighted its role in introducing Boc groups into amino acids, a crucial step in protecting amino acids during peptide synthesis (Vorbrüggen, 2008).
Conformational Analysis in Peptide Synthesis
In peptide synthesis, its derivatives are used for conformational analysis. Fernandez et al. (2002) synthesized derivatives for use as constrained surrogates in peptide synthesis, aiding in understanding peptide structures (Fernandez et al., 2002).
Application in Asymmetric Synthesis
Its use in asymmetric synthesis has been documented. Nevalainen and Koskinen (2001) described its hydrogenation for producing precursors of trans-4-methylproline, a component in asymmetric synthesis (Nevalainen & Koskinen, 2001).
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(17)9(8-10(16)19-7)15-12(18)21-14(4,5)6/h9H,8H2,1-7H3,(H,15,18)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBQQLCEXJJCSY-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142786 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-tert-Butyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate | |
CAS RN |
77004-76-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77004-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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